molecular formula C19H24N2O3 B14256107 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol CAS No. 211099-97-7

2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol

Cat. No.: B14256107
CAS No.: 211099-97-7
M. Wt: 328.4 g/mol
InChI Key: OPQZGXBLYYITOM-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is a chemical compound known for its diverse applications in scientific research and industry. This compound features a phenol group substituted with methoxy groups at the 2 and 3 positions and a phenylpiperazine moiety at the 6 position. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxyphenol and 4-phenylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Coupling Reaction: The 2,3-dimethoxyphenol undergoes a nucleophilic substitution reaction with 4-phenylpiperazine, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting the central nervous system.

    Biological Studies: The compound is employed in studies investigating receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets receptors in the central nervous system, such as serotonin and dopamine receptors.

    Pathways Involved: It modulates signal transduction pathways by binding to these receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Shares the phenylpiperazine moiety but differs in the core structure.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): Used in similar synthetic applications but has a different functional group arrangement.

Uniqueness

2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

211099-97-7

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

2,3-dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C19H24N2O3/c1-23-17-9-8-15(18(22)19(17)24-2)14-20-10-12-21(13-11-20)16-6-4-3-5-7-16/h3-9,22H,10-14H2,1-2H3

InChI Key

OPQZGXBLYYITOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)O)OC

Origin of Product

United States

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